3,4,5-Trifluorobenzoylacetonitrile
Overview
Description
3,4,5-Trifluorobenzoylacetonitrile is an organic compound with the molecular formula C9H4F3NO and a molecular weight of 199.13 g/mol . It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a nitrile group and an acetonitrile moiety. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorobenzoylacetonitrile typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorobenzoylacetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: Substituted benzoylacetonitriles.
Hydrolysis: 3,4,5-Trifluorobenzamide or 3,4,5-Trifluorobenzoic acid.
Reduction: 3,4,5-Trifluorobenzylamine.
Scientific Research Applications
3,4,5-Trifluorobenzoylacetonitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzoylacetonitrile is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development . The compound can inhibit or modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorobenzonitrile: Similar structure but lacks the acetonitrile moiety.
3,4,5-Trifluorobenzaldehyde: Contains an aldehyde group instead of a nitrile group.
3,4,5-Trifluorobenzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3,4,5-Trifluorobenzoylacetonitrile is unique due to the presence of both the nitrile and acetonitrile groups, which provide distinct reactivity and versatility in synthetic applications. The trifluoromethyl groups enhance its chemical stability and biological activity, making it a valuable intermediate in various chemical and pharmaceutical processes .
Properties
IUPAC Name |
3-oxo-3-(3,4,5-trifluorophenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-6-3-5(8(14)1-2-13)4-7(11)9(6)12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAUWLHJOAFANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375309 | |
Record name | 3,4,5-Trifluorobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-50-5 | |
Record name | 3,4,5-Trifluorobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.